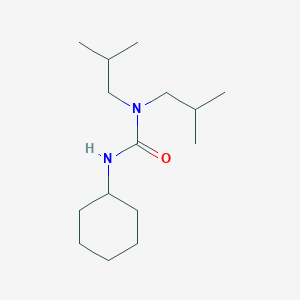

3-Cyclohexyl-1,1-diisobutylurea

Beschreibung

Overview of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea derivatives are characterized by a central carbonyl group bonded to two nitrogen atoms, which can be further substituted with a wide array of functional groups. This structural motif allows for diverse chemical modifications, leading to a vast library of compounds with tailored properties. In modern drug discovery, the urea functionality is often incorporated to enhance biological activity, improve drug-like properties, and facilitate specific interactions with biological targets. nih.gov The hydrogen bonding capabilities of the urea group are particularly important for molecular recognition in biological systems. nih.gov

The synthesis of substituted ureas has evolved significantly, with numerous methods developed to improve efficiency, safety, and environmental friendliness. Traditional methods often involved the use of hazardous reagents like phosgene (B1210022). nih.gov However, contemporary research focuses on safer alternatives and more sustainable synthetic routes. nih.gov

Structural Classifications of Substituted Ureas

Substituted ureas can be broadly classified based on the nature and number of substituents on the nitrogen atoms. The primary classifications include:

Mono-substituted ureas: One nitrogen atom bears a single substituent.

Di-substituted ureas: These can be either symmetrically or asymmetrically substituted on one or both nitrogen atoms.

Tri-substituted ureas: Three of the four hydrogen atoms of urea are replaced by other groups.

Tetra-substituted ureas: All four hydrogen atoms are substituted.

Cyclic ureas: The urea functionality is part of a ring structure, such as in ethylene (B1197577) urea or propylene (B89431) urea. google.comgoogle.com

The specific arrangement and type of substituents profoundly influence the compound's physical, chemical, and biological properties.

Significance of Aliphatic and Cyclic Substituents in Urea Architecture

The incorporation of aliphatic and cyclic substituents into the urea framework plays a crucial role in defining the molecule's characteristics.

Aliphatic substituents, such as the isobutyl groups in 3-Cyclohexyl-1,1-diisobutylurea, can influence the compound's lipophilicity, solubility, and steric profile. The size and branching of these alkyl chains can modulate the compound's ability to fit into binding pockets of enzymes or receptors. For instance, in some biologically active ureas, branched alkyl groups can enhance potency. nih.gov

Research Landscape for this compound within Substituted Ureas

The research landscape for this compound (CAS Number: 57883-90-6) is primarily situated within the broader exploration of substituted ureas as potential biologically active agents. researchgate.netsigmaaldrich.com While specific, in-depth research dedicated solely to this compound is limited in publicly available literature, its structural features suggest potential areas of interest.

The general synthesis of N,N-dialkyl-N'-cycloalkyl ureas can be achieved through several established synthetic routes. A common method involves the reaction of a corresponding N,N-disubstituted amine with a cycloalkyl isocyanate. Alternatively, the reaction of a cycloalkylamine with a carbamoyl (B1232498) chloride derived from a dialkylamine can yield the desired product.

Based on the structure-activity relationships of analogous compounds, this compound could be investigated for a range of biological activities. For example, various N,N-disubstituted N'-cyclohexylureas have been explored as:

Enzyme inhibitors: The urea scaffold is a common feature in inhibitors of various enzymes, including kinases and hydrolases. nih.gov

Agrochemicals: Substituted ureas are a well-established class of herbicides.

Pharmaceutical intermediates: The compound could serve as a building block for the synthesis of more complex molecules with therapeutic potential.

The combination of a bulky cyclohexyl group and two isobutyl groups suggests a compound with significant lipophilicity. This characteristic might influence its potential as a modulator of protein-protein interactions or its ability to cross biological membranes. Further research would be necessary to elucidate the specific properties and potential applications of this compound.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57883-90-6 |

|---|---|

Molekularformel |

C15H30N2O |

Molekulargewicht |

254.41 g/mol |

IUPAC-Name |

3-cyclohexyl-1,1-bis(2-methylpropyl)urea |

InChI |

InChI=1S/C15H30N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3,(H,16,18) |

InChI-Schlüssel |

OSXMFPPMHXZCOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN(CC(C)C)C(=O)NC1CCCCC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 3 Cyclohexyl 1,1 Diisobutylurea and Analogues

Retrosynthetic Analysis of 3-Cyclohexyl-1,1-diisobutylurea

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the central urea (B33335) C-N bonds are the most logical points for disconnection.

Two primary retrosynthetic pathways emerge:

Disconnection A (Isocyanate Pathway): This approach involves disconnecting the bond between the carbonyl carbon and the cyclohexylamino nitrogen. This reveals two key synthons: a cyclohexyl isocyanate electrophile and a diisobutylamine (B89472) nucleophile.

Disconnection B (Carbamoyl Chloride Pathway): Alternatively, disconnecting the bond between the carbonyl carbon and the diisobutylamino nitrogen leads to a diisobutylcarbamoyl chloride electrophile and a cyclohexylamine (B46788) nucleophile.

These disconnections point toward two of the most common strategies for urea synthesis and form the basis for selecting appropriate precursor chemicals.

Precursor Chemical Synthesis and Reactant Selection

The choice of precursors is a direct consequence of the retrosynthetic strategy. The synthesis of this compound requires two main components: a source for the cyclohexylamino group and a source for the diisobutylamino-carbonyl group.

| Retrosynthetic Pathway | Electrophilic Precursor | Nucleophilic Precursor |

| Isocyanate Pathway | Cyclohexyl isocyanate | Diisobutylamine |

| Carbamoyl (B1232498) Chloride Pathway | Diisobutylcarbamoyl chloride | Cyclohexylamine |

The selection of these reactants is governed by their commercial availability, reactivity, and the desired reaction conditions. Cyclohexylamine and diisobutylamine are readily available primary and secondary amines, respectively. Cyclohexyl isocyanate is a common reagent, while diisobutylcarbamoyl chloride can be synthesized from diisobutylamine and a phosgene (B1210022) equivalent. The choice between these pathways often depends on the specific reaction conditions and the desire to avoid hazardous reagents like phosgene.

Carbonylation and Isocyanate-Based Approaches

Isocyanate-based methods are a cornerstone of urea synthesis due to their efficiency and high atom economy. These approaches involve the reaction of an isocyanate with an amine.

Nucleophilic Addition of Amines to Isocyanates

The reaction between an isocyanate and an amine is a highly efficient and straightforward method for producing unsymmetrical ureas. organic-chemistry.orgresearchgate.net In this approach, the nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate. For the synthesis of this compound, this would involve the reaction of cyclohexyl isocyanate with diisobutylamine.

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature and generally requires no catalyst. commonorganicchemistry.com The high reactivity of the isocyanate group ensures that the reaction proceeds to completion, often with high yields and purity. researchgate.net

Transition Metal-Catalyzed Carbonylation Reactions

Transition metal-catalyzed carbonylation offers an alternative to the direct use of isocyanates. acs.org These reactions often utilize carbon monoxide (CO) or CO surrogates to construct the urea backbone from amines. rsc.org Palladium-catalyzed reactions are particularly common. acs.orgresearchgate.net

In a typical process, an amine can undergo oxidative carbonylation in the presence of a palladium catalyst and a suitable oxidant. acs.org Molybdenum hexacarbonyl, Mo(CO)₆, has been identified as a safe and stable source of carbon monoxide for such reactions, allowing for the formation of ureas under mild conditions. acs.org This method avoids the handling of toxic and flammable CO gas, making it an attractive alternative for laboratory-scale synthesis. rsc.org The mechanism generally involves the coordination of the amine to the metal center, followed by carbonyl insertion and subsequent reaction with a second amine molecule to yield the urea product.

Carbamoylation Reactions

Carbamoylation reactions provide another versatile route to ureas, often employing activated carbamoyl derivatives that react readily with amines.

Utilizing Carbamoyl Imidazolium (B1220033) Salts

A modern and particularly mild method for the synthesis of trisubstituted ureas involves the use of carbamoyl imidazolium salts. benthamdirect.comnih.gov These salts function as efficient N,N-disubstituted carbamoylating reagents. organic-chemistry.orgresearchgate.net

The synthesis of this compound via this method would proceed in two main steps:

Formation of the Carbamoyl Imidazolium Salt: Diisobutylamine is first reacted with N,N'-carbonyldiimidazole (CDI), a safe phosgene equivalent. The resulting carbamoylimidazole intermediate is then alkylated, typically with iodomethane, to form the highly reactive N,N-diisobutylcarbamoyl imidazolium salt. benthamdirect.comnih.gov

Reaction with the Amine: The stable and storable carbamoyl imidazolium salt is then reacted with cyclohexylamine. The nucleophilic addition of the primary amine to the activated carbonyl of the imidazolium salt proceeds smoothly at room temperature to afford this compound in excellent yield. benthamdirect.com

This method is advantageous as it avoids the use of highly toxic reagents and the reactions are often clean, with products that can be purified by simple extraction techniques. nih.gov The high reactivity of the carbamoyl imidazolium salts is attributed to the "imidazolium effect," which enhances their electrophilicity. organic-chemistry.orgresearchgate.net

Reactions involving N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to hazardous phosgene-based reagents for the synthesis of ureas. rsc.org The reaction typically proceeds in a two-step, one-pot sequence. First, an amine is reacted with CDI to form a carbamoylimidazole intermediate. This intermediate is a stable, isolable species that can be considered a "blocked" or "masked" isocyanate equivalent. acs.org In the second step, a different amine is introduced, which displaces the imidazole (B134444) group to form the final unsymmetrical urea.

For the synthesis of this compound, this would involve the initial reaction of either cyclohexylamine or diisobutylamine with CDI. For instance, reacting diisobutylamine with CDI would generate the N,N-diisobutylcarbamoylimidazole intermediate. Subsequent addition of cyclohexylamine would then yield the target trisubstituted urea. A key advantage of using CDI is the avoidance of symmetrical urea byproducts, which can be a challenge in other methods. acs.org This is particularly true when the amine starting material is used as its HCl or trifluoroacetic acid salt, which has been shown to be a preparatively useful method for forming the monosubstituted carbamoylimidazole without dimerization. acs.org The reaction is versatile and has been successfully used to create libraries of unsymmetrical ureas. acs.orgbiointerfaceresearch.com

A general scheme for this synthesis is as follows:

Step 1: Diisobutylamine + CDI → N,N-diisobutylcarbamoylimidazole + Imidazole

Step 2: N,N-diisobutylcarbamoylimidazole + Cyclohexylamine → this compound + Imidazole

Some studies have explored using catalysts, such as recyclable activated zinc metal, in conjunction with CDI to facilitate the synthesis of symmetrical and unsymmetrical ureas from various types of amines with good to excellent yields. researchgate.net

Unsymmetrical Urea Synthesis Techniques

The creation of unsymmetrical ureas, where the nitrogen atoms bear different substituents, requires strategies that can control the sequential addition of amines to a carbonyl source.

Beyond the use of CDI, several metal-free methods have been developed to avoid potentially toxic and expensive metal catalysts. mdpi.com A prominent strategy involves the in-situ generation of an isocyanate intermediate from an amine. For example, a mild, metal-free synthesis of aryl isocyanates from arylamines using carbon dioxide (CO2) and a dehydrating agent has been reported. acs.orgnih.gov The carbamic acid formed from the amine and CO2 is dehydrated by sulfonium (B1226848) reagents to produce the isocyanate, which is then trapped by a second amine to form the unsymmetrical urea. acs.org

Applying this logic to the target molecule, one could envision activating cyclohexylamine to form cyclohexyl isocyanate. This isocyanate would then be reacted with diisobutylamine to afford this compound. The reaction is often performed in one pot and shows high functional group tolerance. acs.org

Another innovative metal-free approach utilizes hypervalent iodine reagents, such as PhI(OAc)2, to mediate the coupling of amides and amines. mdpi.com This method avoids the need for high temperatures and inert atmospheres, offering a broad substrate scope. mdpi.com While this involves an amide rather than an amine as one of the starting materials, it represents a valuable metal-free strategy for constructing complex urea derivatives.

Palladium catalysis offers a powerful and efficient route to ureas through the oxidative carbonylation of amines. acs.orgnih.govacs.org In this process, a mixture of a primary and a secondary amine can be directly converted into a trisubstituted urea in the presence of a palladium catalyst, carbon monoxide (CO) as the carbonyl source, and an oxidant. acs.orgnih.govacs.org

To synthesize this compound, a mixture of cyclohexylamine (primary amine) and diisobutylamine (secondary amine) would be subjected to these conditions. A typical catalytic system involves PdI2 with an excess of KI, with the reaction carried out at 90–100 °C under a pressure of CO and air. acs.orgnih.govacs.org This methodology has demonstrated high efficiency and has been applied to the synthesis of pharmacologically active ureas. acs.orgnih.govacs.org

The general reaction is: Cyclohexylamine + Diisobutylamine + CO + [O] --(Pd Catalyst)--> this compound

This direct catalytic approach is highly selective for the formation of unsymmetrical trisubstituted ureas. acs.org The method is also applicable for producing 11C-labelled ureas for applications like positron emission tomography (PET), using [11C]carbon monoxide. nih.gov

| Methodology | Carbonyl Source | Key Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| CDI-Mediated | CDI | N,N'-Carbonyldiimidazole | Forms stable carbamoylimidazole intermediate; avoids symmetrical byproducts. | acs.org |

| Metal-Free (via Isocyanate) | CO₂ | Dehydrating agents (e.g., sulfonium reagents) | Mild conditions; avoids metal catalysts; good functional group tolerance. | acs.org |

| Palladium-Catalyzed Carbonylation | CO | Pd(II) complexes (e.g., PdI₂) | High catalytic efficiency; direct conversion of two different amines. | acs.orgnih.govacs.org |

Green Chemistry Approaches in Urea Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" methods aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and milder reaction conditions.

A significant advancement in green chemistry is the use of water as a solvent, replacing volatile organic compounds. A simple, mild, and efficient method for synthesizing N-substituted ureas has been developed by the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.org This method has been used to synthesize a variety of ureas in good to excellent yields, with purification often requiring only simple filtration or extraction. rsc.org The scalability of this protocol has been demonstrated by the gram-scale synthesis of commercially important molecules. rsc.org

For the synthesis of an analogue like 1-cyclohexyl-3-isobutylurea, cyclohexylamine could be reacted with potassium isocyanate in water. The synthesis of the target 1,1-diisobutyl substituted urea would be more challenging via this specific route, as it relies on a pre-formed isocyanate salt. However, the principle of using water as a solvent is a key green objective.

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock is a cornerstone of green chemistry. nih.gov CO₂ can replace hazardous carbonyl sources like phosgene. rsc.org The direct synthesis of ureas from CO₂ and amines is a highly attractive but challenging transformation due to the high stability of CO₂ and the difficulty of the dehydration step required to convert the intermediate carbamic acid or ammonium (B1175870) carbamate (B1207046) to urea. nih.govresearchgate.net

Recent research has focused on developing catalytic systems to overcome these hurdles. nih.gov Furthermore, metal-free approaches have been developed where CO₂ reacts with an amine to form a carbamic acid, which is then dehydrated in situ to generate an isocyanate. acs.orgnih.gov This isocyanate is subsequently trapped by a second amine. This process allows for the synthesis of unsymmetrical ureas under mild, metal-free conditions. acs.org

Another innovative green approach involves plasma-driven synthesis, which enables the direct coupling of CO₂ and N₂ under ambient conditions without a catalyst to form urea. rsc.org While this technology is in early development, it highlights a potential future pathway for sustainable urea production.

| Approach | Key Principle | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Utilizes water as the primary solvent. | Environmentally friendly; avoids volatile organic compounds; simplified purification. | rsc.org |

| CO₂ as Carbonyl Source | Replaces toxic phosgene with renewable CO₂. | Sustainable; utilizes a greenhouse gas; non-toxic C1 source. | acs.orgnih.gov |

| Plasma-Driven Synthesis | Direct coupling of CO₂ and N₂ using plasma. | Catalyst-free; operates at ambient pressure; potential for high energy efficiency. | rsc.org |

Scalable and Parallel Synthesis Techniques for this compound and Analogues

The efficient production of this compound and its analogues for extensive research and development necessitates robust synthetic methodologies that can be adapted for both large-scale synthesis and the rapid generation of diverse compound libraries. This section details the strategies for gram-scale production and high-throughput parallel synthesis.

Gram-Scale Synthesis Adaptations

The synthesis of this compound on a gram scale can be approached through several established methods for urea formation, adapted for larger quantities. A common and effective strategy involves the reaction of an isocyanate with a secondary amine. For the specific synthesis of this compound, this would involve the reaction of cyclohexyl isocyanate with diisobutylamine.

Alternatively, methods that avoid the direct handling of isocyanates, which can be hazardous, are often preferred for larger-scale operations. One such approach is the in situ generation of the isocyanate from the corresponding primary amine, cyclohexylamine, followed by immediate reaction with diisobutylamine. Reagents such as triphosgene (B27547) or its safer equivalents can be employed for this transformation. asianpubs.org Another green chemistry approach involves the use of carbon dioxide as a C1 building block, reacting with amines to form carbamic acids which are then dehydrated to the isocyanate intermediate. acs.orgacs.orgresearchgate.netnih.govnih.gov This method is advantageous due to the low cost and low toxicity of carbon dioxide.

A representative procedure for a gram-scale synthesis is outlined below:

Table 1: Representative Gram-Scale Synthesis of this compound

| Parameter | Value |

| Starting Material 1 | Cyclohexylamine |

| Starting Material 2 | Diisobutylamine |

| Coupling Agent | Triphosgene (or equivalent) |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent |

| Base | Triethylamine or Diisopropylethylamine (DIPEA) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Purification Method | Column Chromatography or Recrystallization |

| Hypothetical Scale | 10-100 g |

This adaptation to gram-scale requires careful control of reaction parameters such as temperature, addition rates of reagents, and efficient stirring to ensure homogeneity and manage any exotherms. The work-up and purification steps must also be scalable, often favoring crystallization over chromatography for ease of handling larger quantities of product.

High-Throughput Synthesis for Analog Libraries

High-throughput and parallel synthesis techniques are invaluable for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov These methods allow for the simultaneous synthesis of a large number of distinct but structurally related compounds in an automated or semi-automated fashion.

For the creation of an analog library based on the this compound scaffold, a common approach is to keep one part of the molecule constant while systematically varying the other components. For instance, cyclohexyl isocyanate could be used as a common building block and reacted with a diverse library of secondary amines. Conversely, diisobutylamine could be the fixed component, reacting with a variety of isocyanates.

Modern parallel synthesis platforms, such as robotic liquid handlers and multi-well reaction blocks, are employed to perform these reactions on a small scale (typically 10-100 mg). acs.org The reactions are generally carried out in solution phase, and purification is often streamlined using high-throughput techniques like automated flash chromatography or solid-phase extraction (SPE).

A mild and efficient method for generating such libraries involves the DBU-catalyzed reaction of amines with gaseous carbon dioxide to form carbamic acids in situ. acs.orgnih.gov These are then converted to isocyanates and subsequently reacted with another amine to form the urea. This approach avoids the need to pre-synthesize and store a large number of potentially unstable isocyanates.

Table 2: Representative High-Throughput Synthesis of a this compound Analog Library

| Well | Scaffold (Isocyanate) | Amine Building Block | Resulting Urea Analog |

| A1 | Cyclohexyl isocyanate | Diethylamine | 3-Cyclohexyl-1,1-diethylurea |

| A2 | Cyclohexyl isocyanate | Dipropylamine | 3-Cyclohexyl-1,1-dipropylurea |

| A3 | Cyclohexyl isocyanate | Dibutylamine | 3-Cyclohexyl-1,1-dibutylurea |

| A4 | Cyclohexyl isocyanate | Piperidine | 1-(Cyclohexylcarbamoyl)piperidine |

| A5 | Cyclohexyl isocyanate | Morpholine | 4-(Cyclohexylcarbamoyl)morpholine |

| B1 | Phenyl isocyanate | Diisobutylamine | 1,1-Diisobutyl-3-phenylurea |

| B2 | Benzyl isocyanate | Diisobutylamine | 1-Benzyl-3,3-diisobutylurea |

| B3 | 4-Chlorophenyl isocyanate | Diisobutylamine | 1-(4-Chlorophenyl)-3,3-diisobutylurea |

| B4 | 4-Methoxyphenyl isocyanate | Diisobutylamine | 1-(4-Methoxyphenyl)-3,3-diisobutylurea |

| B5 | 1-Naphthyl isocyanate | Diisobutylamine | 1,1-Diisobutyl-3-(naphthalen-1-yl)urea |

The resulting library of compounds can then be subjected to high-throughput screening to identify molecules with desired biological or chemical properties, guiding further rounds of optimization.

Advanced Spectroscopic and Analytical Characterization of 3 Cyclohexyl 1,1 Diisobutylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Cyclohexyl-1,1-diisobutylurea, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular framework.

Proton NMR (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl and diisobutyl groups.

The protons on the diisobutyl groups would likely appear as a doublet for the six methyl protons and a multiplet for the methine proton, due to coupling with each other. The methylene (B1212753) protons adjacent to the nitrogen would also present a distinct signal. The cyclohexyl protons would exhibit complex multiplets in the aliphatic region of the spectrum due to the various axial and equatorial positions and their respective couplings. The proton attached to the second nitrogen (NH) would likely appear as a broad singlet, the chemical shift of which could be concentration-dependent.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl-CH (attached to N) | 3.5 - 4.0 | Multiplet | 1H |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplets | 10H |

| Isobutyl-CH₂ | 2.9 - 3.2 | Doublet | 4H |

| Isobutyl-CH | 1.8 - 2.2 | Multiplet | 2H |

| Isobutyl-CH₃ | 0.8 - 1.0 | Doublet | 12H |

| N-H | 4.5 - 5.5 | Broad Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the urea (B33335) group would be expected to resonate at the lowest field (highest ppm value). The carbons of the cyclohexyl and diisobutyl groups would appear in the aliphatic region of the spectrum. The chemical shifts would be influenced by their proximity to the electronegative nitrogen and oxygen atoms.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Urea) | 155 - 160 |

| Cyclohexyl-CH (attached to N) | 50 - 55 |

| Cyclohexyl-CH₂ | 25 - 35 |

| Isobutyl-CH₂ | 50 - 55 |

| Isobutyl-CH | 25 - 30 |

| Isobutyl-CH₃ | 15 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. ustc.edu.cncolumbia.edulibretexts.orgyoutube.comresearchgate.net This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. For example, the proton signal assigned to the isobutyl methyl groups would show a cross-peak with the carbon signal assigned to those same methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. ustc.edu.cncolumbia.edulibretexts.orgyoutube.com This is crucial for piecing together the entire molecular structure. For instance, the NH proton would be expected to show a correlation to the carbonyl carbon and the cyclohexyl methine carbon. The isobutyl methylene protons would show correlations to the carbonyl carbon and the isobutyl methine and methyl carbons, confirming the connectivity of the diisobutyl groups to the urea nitrogen.

Isotope Effects on Chemical Shifts for Structural Studies

Isotope effects on chemical shifts can be a subtle but powerful tool for structural investigation, particularly in systems with hydrogen bonding. While specific data for this compound is not available, the principles can be discussed. In ureas, the NH proton can participate in hydrogen bonding. Replacing this proton with deuterium (B1214612) (an isotope of hydrogen) can lead to small but measurable changes in the chemical shifts of nearby nuclei, particularly the carbon to which the nitrogen is attached and the carbonyl carbon. The magnitude of this isotope effect can provide information about the strength and nature of hydrogen bonding interactions in solution or in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak [M+H]⁺ would be expected, confirming the molecular weight. The fragmentation of ureas in a mass spectrometer is often predictable. Common fragmentation pathways for N,N'-substituted ureas involve cleavage of the C-N bonds. nih.gov

Tandem Mass Spectrometry (MS², MS³, MS⁴) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions are fragmented, and the resulting fragment ions are themselves fragmented. This multi-stage fragmentation provides highly detailed structural information. nih.gov

In a tandem MS experiment on this compound, the [M+H]⁺ ion would be isolated and fragmented (MS²). The resulting fragment ions could then be individually isolated and fragmented again (MS³ and MS⁴). This process would help to map out the different components of the molecule. For example, a primary fragmentation might involve the loss of the cyclohexyl group or one of the isobutyl groups. Subsequent fragmentation of these initial product ions would provide further confirmation of the structure.

Plausible Fragmentation Pathways for this compound in Tandem MS

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Plausible Structure of Fragment |

| [M+H]⁺ | Loss of isobutylene | [M+H - 56]⁺ | Ion resulting from loss of one isobutyl group |

| [M+H]⁺ | Loss of cyclohexene | [M+H - 82]⁺ | Ion resulting from loss of the cyclohexyl group |

| [M+H]⁺ | Cleavage of N-cyclohexyl bond | [Cyclohexyl-NH₂]⁺ | Cyclohexylaminium ion |

| [M+H]⁺ | Cleavage of N-diisobutyl bond | [Diisobutyl-N=C=O]⁺ | Diisobutyl isocyanate fragment |

Note: The m/z values are dependent on the exact mass of the molecule and its fragments.

Gas-Phase Ion-Molecule Reactions for Characterization of Substituted Ureas

A sophisticated method for the characterization of substituted ureas involves the use of gas-phase ion-molecule reactions within a tandem mass spectrometer. acs.orgnih.gov This technique is particularly useful for distinguishing between different urea structures and differentiating them from other compounds with similar masses, such as amides, N-oxides, and carbamates. nih.govmorressier.com

The process typically begins with the protonation of the analyte molecule, forming [M+H]⁺ ions. acs.orgnih.gov These ions are then isolated and reacted with a specific reagent gas, such as tris(dimethylamino)borane (B1346698) (TDMAB). acs.orgnih.gov In the case of substituted ureas, this reaction leads to the formation of a characteristic product ion. acs.orgnih.gov Subsequent fragmentation of this product ion through collision-activated dissociation provides a wealth of structural information. acs.orgnih.gov

Studies have shown that all studied analyte ions react with TDMAB to form a product ion [M + H + TDMAB – HN(CH₃)₂]⁺. acs.org For substituted ureas and amides, this product ion can further eliminate another dimethylamine (B145610) molecule upon collision-activated dissociation to generate a fragment ion [M + H + TDMAB – 2HN(CH₃)₂]⁺, a reaction not observed for many other classes of compounds like N-oxides and sulfoxides. acs.orgnih.gov

Further fragmentation of the [M + H + TDMAB – 2HN(CH₃)₂]⁺ ion is diagnostic for ureas, often involving the elimination of an isocyanate moiety (R-N=C=O). nih.govmorressier.com This specific fragmentation pattern allows for the clear differentiation of ureas from amides and carbamates. nih.govmorressier.com Quantum chemical calculations have been employed to understand the mechanisms behind these reactions. nih.govmorressier.com The limit of detection for this diagnostic ion-molecule reaction product ion in HPLC/MS² experiments can be as low as 20 to 100 nM. acs.orgnih.gov

Collision-Activated Dissociation (CAD) for Mechanistic Insight

Collision-activated dissociation (CAD), also known as collision-induced dissociation (CID), is a fundamental technique in tandem mass spectrometry used to fragment ions in the gas phase. wikipedia.org In this process, selected ions are accelerated and collided with neutral gas molecules (e.g., helium, nitrogen, or argon). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, leading to bond breakage and the formation of smaller fragment ions. wikipedia.org These fragments are then analyzed to provide structural information about the original ion. wikipedia.org

In the context of characterizing this compound and other substituted ureas, CAD is instrumental in the multi-stage mass spectrometry (MSⁿ) experiments that follow gas-phase ion-molecule reactions. acs.orgnih.gov After the initial reaction with a reagent like TDMAB, the resulting product ions are subjected to CAD (MS³ and MS⁴ experiments) to induce specific fragmentations. acs.orgnih.govacs.org

The fragmentation patterns observed upon CAD are highly dependent on the structure of the urea. For instance, the loss of one or two R-N=C=O molecules is a characteristic fragmentation for monosubstituted, bisubstituted, and trisubstituted protonated ureas. acs.org This allows for the classification of differently substituted ureas. nih.govmorressier.com In contrast, protonated ureas containing a tertiary amino group may also exhibit the loss of (CH₃)₂N-B=O, a fragmentation pathway that can differentiate them from ureas lacking this feature and from protonated amides. acs.org

The ability to perform multiple stages of dissociation (MSⁿ) allows for a detailed and systematic breakdown of the molecule, providing deep mechanistic insights into the fragmentation pathways and enabling the confident identification of complex urea structures. acs.orgnih.govmorressier.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. researchgate.net This capability is invaluable for the unambiguous identification of compounds like this compound, especially in complex mixtures. researchgate.netsccwrp.org

HRMS instruments can distinguish between ions with very similar nominal masses, which is crucial for differentiating between isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net The high resolving power and mass accuracy of HRMS facilitate reliable molecular formula assignment. researchgate.net

In the analysis of substituted ureas, electrospray ionization (ESI) coupled with HRMS/MS has proven effective for characterizing and differentiating positional isomers. nih.gov For example, the ESI-HR-MS/MS spectra of protonated positional isomers of N,N'-substituted ureas can show distinct fragmentation patterns, with certain fragment ions being abundant in one isomer but absent in the other. nih.gov A characteristic fragmentation observed is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov The study of a series of N-alkylated ueras by MS/MS can help to generalize this fragmentation pattern. nih.gov

The combination of HRMS with separation techniques like HPLC or UPLC (UHPLC/HRMS) offers a robust platform for analyzing complex samples and identifying unknown compounds. researchgate.net This approach was successfully used to identify 1,3-dicyclohexylurea (B42979) in human plasma, a compound not previously known to exist in this biological fluid. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential techniques for identifying the functional groups present in a molecule. docbrown.info The infrared spectrum of a compound provides a unique "fingerprint" based on the vibrations of its chemical bonds. docbrown.info

For ureas, including this compound, specific regions of the IR spectrum are characteristic of its key functional groups. The analysis of urea-formaldehyde resins by FT-IR spectroscopy shows strong absorptions for the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. researchgate.net

Key vibrational bands for ureas typically include:

N-H Stretching: Broad peaks in the region of 3200-3600 cm⁻¹. docbrown.info

C=O Stretching (Amide I): A strong absorption band around 1700 cm⁻¹. docbrown.info The exact position can be influenced by hydrogen bonding and resonance, with some studies on urea itself showing this peak around 1637-1650 cm⁻¹. researchgate.netpw.edu.pl

N-H Bending and C-N Stretching (Amide II): A double peak absorption band around 1600-1650 cm⁻¹. docbrown.info In some cases, this is observed around 1554 cm⁻¹. researchgate.net

C-N Stretching and NH₂ Bending: Characteristic peaks can be found at approximately 1454 cm⁻¹ and 1035/1024 cm⁻¹. researchgate.net

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that are unique to the specific molecule, aiding in its definitive identification. docbrown.info The hydration state of the sample can influence the IR spectrum, as seen in studies of urea where the νₐₛ(CN) band shifts with changes in relative humidity. nih.gov

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are indispensable for separating components in a mixture and for assessing the purity of a compound like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used analytical technique for the separation, identification, and quantification of compounds. researchgate.netnih.gov For the analysis of urea and its impurities, various HPLC methods have been developed. researchgate.netnih.gov These methods are crucial for ensuring the purity and identity of urea used in various applications. researchgate.netnih.gov

A typical HPLC system for urea analysis might employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. sielc.comgoogle.com An acid, like phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector. researchgate.netnih.gov

For instance, a method for separating urea and its impurities like biuret, cyanuric acid, and triuret (B1681585) has been developed using HPLC with UV detection. nih.gov The performance of such methods is validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. nih.gov Another HPLC method utilizes a normal-phase column (Primesep S) with a mobile phase of water and acetonitrile to separate urea and thiourea (B124793), with UV detection at 200 nm. sielc.com

| Parameter | Value |

| Column | Kromasil-5μm-C18 (250mm x 4.6mm) |

| Mobile Phase | Methanol:Water (3:97 v/v) |

| Flow Rate | 0.35 ml/min |

| Detection | UV |

| Table 1: Example HPLC Operating Conditions for Urea Analysis. google.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC. mdpi.com This results in significantly faster analysis times, increased resolution, and higher sensitivity. mdpi.com UPLC is an effective technique for the rapid separation of small molecules. mdpi.com

UPLC methods are increasingly being developed for the analysis of various compounds, including those in the pharmaceutical and chemical industries. mdpi.com The principles of method development often involve transferring and optimizing existing HPLC methods to the UPLC platform, frequently using the same type of column packing material. mdpi.com

A UPLC assay for urea has been verified for its accuracy, precision, linearity, range, ruggedness, and specificity. biospectra.us Such methods are critical for the quality control and purity determination of urea. biospectra.us For instance, a UPLC-MS/MS method was developed for the determination of urea in human epithelial lining fluid, demonstrating the high sensitivity and selectivity of this technique. bioanalysis-zone.com This method involved a simple derivatization step to improve chromatographic retention and achieved a short run time of 1.5 minutes, making it suitable for high-throughput analysis. bioanalysis-zone.com

| Parameter | Value |

| Column | BAH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | 0.01% aqueous trifluoroacetic acid and acetonitrile (75:25, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 265 nm |

| Table 2: Example UPLC Conditions for Primaquine (as an illustration of a small molecule analysis). mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While specific GC-MS data for this compound, including its retention time and mass spectrum, are not published in major spectral databases like the NIST Mass Spectrometry Data Center or the Wiley Registry of Mass Spectral Data, general principles of mass spectral fragmentation of substituted ureas can be considered to predict its behavior.

The fragmentation of N,N'-substituted ureas in mass spectrometry is influenced by the nature of the substituent groups. For a compound like this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion peak (M+) may be observed, though it could be weak. Key fragmentation pathways for similar N,N-dialkyl-N'-aryl or alkyl ureas often involve alpha-cleavage adjacent to the carbonyl group and cleavage of the C-N bonds.

Predicted Fragmentation:

A primary fragmentation would likely involve the cleavage of the bond between the carbonyl carbon and the diisobutyl-substituted nitrogen, leading to the formation of a diisobutylaminyl radical and a cyclohexylisocyanate cation, or vice-versa. Another significant fragmentation pathway could be the loss of one of the isobutyl groups from the molecular ion. Further fragmentation of the cyclohexyl ring could also occur.

Without experimental data, a definitive fragmentation table cannot be constructed. However, a hypothetical table of major fragments based on the structure is presented below for illustrative purposes.

Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity |

| 254 | [M]+ (Molecular Ion) |

| 197 | [M - C4H9]+ |

| 128 | [N(C4H9)2]+ |

| 125 | [C6H11NCO]+ |

| 99 | [C6H11NH2]+ |

| 83 | [C6H11]+ |

| 57 | [C4H9]+ |

This table is predictive and not based on published experimental data.

Multiresidue Method Development for Substituted Ureas

Multiresidue methods (MRMs) are essential for the efficient analysis of multiple chemical compounds in a single analytical run, particularly in environmental and food safety monitoring. These methods typically involve a sample preparation step (e.g., extraction and clean-up) followed by chromatographic separation and detection. While numerous MRMs have been developed for various classes of pesticides, including substituted ureas, a specific published method that includes this compound has not been identified in the reviewed literature.

The development of a multiresidue method for substituted ureas often utilizes techniques like liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry. The choice of technique can depend on the volatility and thermal stability of the target analytes. Many substituted ureas are amenable to LC-MS analysis, which can sometimes be more suitable for these polar and thermally labile compounds. However, GC-MS methods have also been developed, often involving derivatization to improve volatility and chromatographic performance.

Research on multiresidue methods for substituted ureas has covered various matrices, including water, soil, and food products. These studies provide a framework for how one might develop a method that includes this compound. Key considerations would include the selection of an appropriate extraction solvent and clean-up procedure to remove matrix interferences, optimization of the chromatographic conditions for adequate separation from other compounds, and the selection of appropriate mass spectrometric parameters for sensitive and selective detection.

Given the lack of specific inclusion in published methods, the development of an MRM for this compound would require initial validation, including determination of its recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ) within the target matrices.

Computational and Theoretical Investigations of 3 Cyclohexyl 1,1 Diisobutylurea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are employed to investigate the electronic structure and energetic properties of molecules, offering a balance between computational cost and accuracy. For 3-Cyclohexyl-1,1-diisobutylurea, DFT calculations can elucidate various aspects of its chemical behavior.

Understanding the pathways of chemical reactions is fundamental to predicting product formation and reaction rates. DFT calculations are instrumental in mapping out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve studying its formation from an isocyanate and a dialkylamine or its decomposition pathways. By locating the transition state structures, the activation energies for these processes can be calculated, providing a quantitative measure of the reaction kinetics.

A hypothetical reaction coordinate for the formation of this compound could be explored, detailing the energy changes as the reactants approach and form the final product.

| Reaction Step | Description | Calculated Enthalpy Change (ΔH, kJ/mol) |

| Reactants | Cyclohexyl isocyanate + Diisobutylamine (B89472) | 0 (Reference) |

| Transition State | N-C bond formation | +50-70 |

| Product | This compound | -80-100 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

The electronic structure of a molecule governs its reactivity. Molecular orbital (MO) analysis, derived from DFT calculations, provides a detailed picture of the electron distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms of the urea (B33335) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbon, making it susceptible to nucleophilic attack.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Urea nitrogen and oxygen atoms |

| LUMO | +1.2 | Carbonyl carbon and adjacent atoms |

| HOMO-LUMO Gap | 7.7 | - |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a DFT calculation.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties. This compound possesses significant conformational flexibility due to the rotatable bonds of the cyclohexyl and isobutyl groups. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, can identify the most stable conformations (i.e., the lowest energy structures). Understanding the preferred spatial arrangement of the bulky cyclohexyl and diisobutyl groups is crucial for predicting how the molecule will interact with its environment. The analysis would likely reveal that steric hindrance between the bulky substituents plays a major role in determining the most stable conformer.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, highlighting its role as a primary hydrogen bond acceptor site. The area around the N-H proton would exhibit a positive potential, indicating its function as a hydrogen bond donor. The bulky, nonpolar cyclohexyl and isobutyl groups would be characterized by a neutral potential.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Non-covalent interactions are critical in determining the physical properties of molecular solids and solutions. gatech.edu For this compound, the most significant intermolecular interaction is hydrogen bonding. The urea moiety contains a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl oxygen). In the solid state or in concentrated solutions, it is expected that these molecules will form hydrogen-bonded dimers or larger aggregates. Computational studies can quantify the strength of these hydrogen bonds and explore the geometry of the resulting supramolecular structures. While spodium bonding and CH···S contacts are important in other systems, they are not relevant for this molecule as it lacks the necessary atoms (metals or sulfur).

Reactivity, Reaction Mechanisms, and Transformations

Mechanistic Studies of Urea (B33335) Bond Formation and Cleavage

The formation of the urea bond in N,N,N'-trisubstituted ureas like 3-Cyclohexyl-1,1-diisobutylurea typically involves the reaction of a secondary amine (diisobutylamine) with an isocyanate (cyclohexyl isocyanate). This is a nucleophilic addition reaction where the nitrogen of the amine attacks the electrophilic carbon of the isocyanate.

The cleavage of the urea bond, primarily through hydrolysis, is a critical aspect of its reactivity. The stability of the urea bond is significant due to resonance stabilization. However, this stability can be influenced by the nature of its substituents. Studies on sterically hindered ureas suggest that bulky groups on the nitrogen atoms can lead to a destabilization of the C-N bond. mdpi.comnih.gov This destabilization arises from the distortion of the planar geometry of the urea moiety, which reduces the resonance effect. In this compound, the two isobutyl groups on one nitrogen and the cyclohexyl group on the other create considerable steric hindrance.

The hydrolysis of ureas can proceed through several mechanisms, depending on the conditions:

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Neutral Hydrolysis: In the absence of acid or base, water can act as the nucleophile, though this process is generally much slower.

Enzymatic Hydrolysis: In biological systems, enzymes like urease can catalyze the hydrolysis of urea. However, the high degree of substitution and steric hindrance in this compound would likely make it a poor substrate for typical ureases, which are highly specific for urea. nih.gov

Table 1: General Mechanisms of Urea Bond Cleavage

| Mechanism | Description | Key Intermediates |

| Acid-Catalyzed | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. | Protonated urea, tetrahedral intermediate |

| Base-Catalyzed | Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. | Tetrahedral intermediate |

| Neutral | Nucleophilic attack by water without a catalyst. | Tetrahedral intermediate |

| Dissociation | Reversible dissociation into an isocyanate and an amine, with subsequent reaction of the isocyanate. | Isocyanate, amine |

Chemical Transformations of the Urea Moiety

One of the key transformations is hydrolysis , leading to the cleavage of the C-N bonds and the formation of cyclohexylamine (B46788), diisobutylamine (B89472), and carbon dioxide. The rate and extent of this hydrolysis would be highly dependent on factors such as pH and temperature. The steric hindrance from the bulky substituents is expected to play a significant role in the kinetics of this reaction. nih.gov

Another potential transformation is thermal decomposition . When heated, ureas can decompose. Studies on the thermal decomposition of urea itself show a complex series of reactions leading to products like biuret, cyanuric acid, and ammonia. acs.orgrsc.orgwikipedia.org For a substituted urea like this compound, thermal stress could lead to the formation of cyclohexyl isocyanate and diisobutylamine via the dissociation pathway mentioned earlier.

In biological systems, metabolic transformations can occur. While not herbicides, the fate of some urea-based compounds has been studied. For instance, some N-alkylureas can be metabolized by cytochrome P450 enzymes, which can lead to N-dealkylation or oxidation of the alkyl groups. regulations.gov

Role of Cyclohexyl and Diisobutyl Groups in Reactivity

The cyclohexyl and diisobutyl groups significantly influence the reactivity of this compound through both steric and electronic effects.

Steric Effects: The bulky nature of both the cyclohexyl and, particularly, the two isobutyl groups creates substantial steric hindrance around the urea core. This steric crowding can:

Destabilize the Urea Bond: As discussed, steric strain can disrupt the planarity of the urea group, reducing resonance stabilization and making the C-N bonds more susceptible to cleavage or dissociation. mdpi.comnih.govcore.ac.uk

Hinder Nucleophilic Attack: The bulky groups can shield the electrophilic carbonyl carbon from attack by nucleophiles, potentially slowing down hydrolysis reactions compared to less substituted ureas.

Influence Solubility: The large, nonpolar alkyl groups will decrease the water solubility of the molecule, which can affect its reactivity in aqueous environments and its environmental mobility.

Electronic Effects: The alkyl groups (cyclohexyl and isobutyl) are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms and can slightly reduce the electrophilicity of the carbonyl carbon. However, the steric effects are generally considered to be more dominant in influencing the reactivity of such highly substituted ureas.

Studies on the thermal decomposition of cyclohexane (B81311) indicate that the C-C bonds within the ring are the primary points of initial cleavage at high temperatures, suggesting the cyclohexyl group itself is relatively stable under moderate thermal stress. researchgate.net

Table 2: Influence of Substituent Groups on Urea Reactivity

| Substituent Group | Primary Effect | Impact on Reactivity of this compound |

| Cyclohexyl | Steric bulk, weak electron donation | Contributes to steric hindrance around the urea core; likely influences conformational preferences. |

| Diisobutyl | Significant steric bulk, weak electron donation | Creates a highly hindered environment on one side of the urea, likely destabilizing the adjacent C-N bond and influencing hydrolysis rates and thermal stability. |

Stereochemical Aspects of Urea Derivatives

The stereochemistry of this compound can be considered in terms of conformational isomerism.

Rotational Isomers (Rotamers): Due to the partial double bond character of the C-N bonds in the urea moiety, rotation around these bonds is restricted. This can lead to the existence of different rotational isomers. For an N,N,N'-trisubstituted urea, various conformations are possible depending on the orientation of the substituents relative to the carbonyl group. google.comnih.gov The bulky cyclohexyl and diisobutyl groups will create a high energy barrier for rotation around the C-N bonds. Computational studies on other alkyl-substituted ureas have shown that the energy barriers to rotation are influenced by the size of the substituents. google.comnih.gov The most stable conformation for this compound would likely be the one that minimizes steric clashes between the bulky groups.

Chirality: While this compound itself is not chiral, related chiral ureas are of significant interest, particularly as catalysts in asymmetric synthesis. libretexts.org The synthesis of a chiral derivative would require the use of a chiral starting material, for example, a chiral amine or isocyanate. The stereochemistry of such reactions is a key focus in the development of new synthetic methodologies.

The conformational preferences of disubstituted cyclohexanes are well-studied, with a strong preference for substituents to occupy the equatorial position to minimize steric strain. nih.gov In this compound, the cyclohexyl ring will adopt a chair conformation, and the point of attachment to the urea nitrogen will predominantly be in the equatorial position.

Environmental Transformation Pathways of Substituted Ureas

The environmental fate of this compound will be determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific data for this compound is lacking, general principles from other substituted ureas can be applied.

Photodegradation: Substituted ureas can undergo photodegradation when exposed to sunlight, particularly UV radiation. uark.edu The absence of a chromophore that strongly absorbs sunlight in the structure of this compound (unlike phenylureas) suggests that direct photolysis may be a slow process. However, indirect photolysis, mediated by other substances in the environment (e.g., humic acids), could contribute to its transformation.

Hydrolysis: As discussed, hydrolysis is a potential abiotic degradation pathway. The rate of hydrolysis in the environment will be influenced by the pH of the water and soil. Given the steric hindrance, the rate of abiotic hydrolysis under typical environmental conditions (neutral pH) is expected to be slow.

The environmental impact of ureas is a broader concern, particularly in the context of their use as fertilizers, where nitrogen loading into ecosystems is a key issue. nih.gov For an industrial compound like this compound, the primary concern would be its persistence and potential for bioaccumulation, given its likely low water solubility and high lipophilicity.

Table 3: Potential Environmental Fates of Substituted Ureas

| Transformation Pathway | Description | Relevance to this compound |

| Biodegradation | Microbial breakdown of the molecule. | Likely a significant pathway, but the rate may be limited by steric hindrance and bioavailability. |

| Photodegradation | Breakdown by sunlight. | Direct photolysis is likely slow; indirect photolysis may occur. |

| Hydrolysis | Chemical breakdown by water. | Possible, but likely slow under neutral environmental conditions due to steric hindrance. |

| Sorption | Adhesion to soil and sediment particles. | Likely to be a significant process due to the compound's nonpolar nature, affecting its mobility and degradation. |

Advanced Research Directions and Potential Applications in Material Science and Coordination Chemistry

3-Cyclohexyl-1,1-diisobutylurea as a Chemical Building Block in Organic Synthesis

The reactivity of the urea (B33335) functionality, coupled with the influence of its distinct substituents, makes this compound a promising candidate for the synthesis of more complex molecular architectures.

Precursor for Heterocyclic Compound Synthesis

Urea and its derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The general strategy involves the cyclocondensation of the urea moiety with a suitable multi-functionalized reagent. nih.govwisdomlib.org In the context of this compound, its structure suggests potential pathways to various heterocyclic systems.

For instance, the reaction of ureas with β-dicarbonyl compounds is a classical method for preparing pyrimidine (B1678525) derivatives. wikipedia.org By reacting this compound with a β-dicarbonyl compound, it is conceivable to synthesize pyrimidinones, where the substituents at the nitrogen atoms would be incorporated into the final heterocyclic structure. The general principle of this reaction involves the initial nucleophilic attack of the urea nitrogen on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration. A novel series of ureas containing a pyrimidinyl group have been designed and synthesized, demonstrating the utility of the urea scaffold in accessing such heterocycles. nih.gov

The following table illustrates potential heterocyclic products that could be theoretically derived from this compound, based on known cyclocondensation reactions of ureas.

| β-Dicarbonyl Compound | Potential Heterocyclic Product | Reaction Type |

| Acetylacetone | 1-Cyclohexyl-3,3-diisobutyl-4,6-dimethyl-2,3-dihydropyrimidin-2-one | Cyclocondensation |

| Diethyl malonate | 1-Cyclohexyl-3,3-diisobutyl-4,6-dioxo-1,2,3,4,5,6-hexahydropyrimidine | Cyclocondensation |

| Ethyl acetoacetate | 1-Cyclohexyl-3,3-diisobutyl-6-methyl-4-oxo-1,2,3,4,5,6-hexahydropyrimidine | Cyclocondensation |

While specific studies on this compound in this context are not widely reported, the established reactivity of similar ureas provides a strong foundation for its potential as a precursor in heterocyclic synthesis. researchgate.netorganic-chemistry.org

Applications in Late-Stage Molecular Functionalization

Late-stage functionalization (LSF) involves the introduction of chemical groups into a complex molecule at a late step in the synthetic sequence. nih.govresearchgate.net This strategy is of significant interest in drug discovery and materials science as it allows for the rapid diversification of molecular scaffolds. rsc.org The presence of multiple C-H bonds in the cyclohexyl and isobutyl groups of this compound makes it a potential substrate for LSF reactions.

Transition-metal catalyzed C-H activation is a powerful tool for LSF, enabling the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. nih.govsigmaaldrich.com For example, palladium-catalyzed C-H activation has been used for the functionalization of alicyclic amines. ethz.ch The cyclohexyl group in this compound presents multiple sites for such transformations. Similarly, the isobutyl groups could also be targets for C-H functionalization, although the primary C-H bonds would be less reactive than the secondary and tertiary ones on the cyclohexyl ring.

The following table outlines hypothetical late-stage functionalization reactions that could be applied to this compound.

| Reaction Type | Reagent/Catalyst System | Potential Functionalized Product |

| C-H Arylation | Pd(OAc)₂ / P(o-tolyl)₃ / Ar-Br | 3-(Aryl-cyclohexyl)-1,1-diisobutylurea |

| C-H Borylation | Ir-catalyst / B₂pin₂ | 3-(Boryl-cyclohexyl)-1,1-diisobutylurea |

| C-H Cyanation | Photoredox catalyst / CN source | 3-(Cyano-cyclohexyl)-1,1-diisobutylurea |

The application of such LSF strategies to this compound could generate a library of novel derivatives with potentially interesting properties for various applications. dntb.gov.uaresearchgate.net

Coordination Chemistry and Metal Ion Complexation Research

The carbonyl oxygen of the urea group in this compound can act as a Lewis base, enabling it to coordinate with metal ions. The bulky and electron-donating alkyl substituents can influence the selectivity and stability of the resulting metal complexes.

Ligand Design for Selective Metal Ion Extraction (e.g., Uranium)

The extraction of valuable or hazardous metal ions from aqueous solutions is a critical process in various industries, including nuclear fuel reprocessing. nih.gov Urea derivatives have been investigated as potential ligands for the selective extraction of metal ions, particularly actinides like uranium. The design of these ligands is crucial for achieving high selectivity and efficiency.

The presence of the cyclohexyl and diisobutyl groups in this compound provides a significant steric hindrance around the coordinating carbonyl group. This steric bulk can play a key role in the selective binding of certain metal ions over others. For instance, in the extraction of the uranyl ion (UO₂²⁺), the linear geometry of this cation can be accommodated by ligands that can effectively coordinate in the equatorial plane. The steric profile of this compound could favor the formation of specific coordination geometries that are more stable for the uranyl ion compared to other metal ions with different coordination preferences.

Investigation of Metal-Urea Coordination Behaviors

The coordination of uranyl salts with urea and its alkyl derivatives has been studied, revealing that the carbonyl oxygen is the primary coordination site. The nature of the anion and the number of coordinated urea molecules can vary, leading to different complex structures. In the case of this compound, the coordination to a metal center like the uranyl ion would likely involve the formation of a U-O bond with the carbonyl oxygen.

Spectroscopic techniques such as infrared (IR) spectroscopy can be used to probe the coordination behavior. Upon complexation, a shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating a weakening of the C=O double bond due to the donation of electron density to the metal center. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. While no specific studies on this compound have been found, the coordination of amidoxime-based ligands with the uranyl ion has been shown to occur through the oxygen atom of the zwitterionic form. osti.gov

Thermodynamic Studies of Complexation

The stability of metal complexes is quantified by their stability constants (log β), and the thermodynamic parameters of complexation, such as enthalpy (ΔH) and entropy (ΔS) changes, provide a deeper understanding of the driving forces behind complex formation. wikipedia.org For the complexation of a metal ion (M) with a ligand (L) to form ML, the Gibbs free energy change (ΔG) is related to the stability constant by the equation: ΔG = -RTlnβ. wikipedia.org

Calorimetric techniques can be used to directly measure the enthalpy change of complexation. researchgate.net The entropy change can then be calculated using the relationship ΔG = ΔH - TΔS. Studies on the complexation of uranium(VI) with various ligands have shown that the process can be either enthalpy or entropy-driven, depending on the nature of the ligand and the reaction conditions. sciengine.com For instance, the complexation of uranyl with some aminopolycarboxylate ligands is endothermic and driven solely by a positive entropy change. sciengine.com

While specific thermodynamic data for the complexation of this compound with metal ions are not available, data for related systems can provide valuable insights. The following table presents hypothetical thermodynamic data for the complexation of the uranyl ion with a generic urea-based ligand, illustrating the type of information obtained from such studies.

| Thermodynamic Parameter | Value | Driving Force |

| log β | 5.2 | Favorable complexation |

| ΔG (kJ/mol) | -29.7 | Spontaneous process |

| ΔH (kJ/mol) | -15.0 | Exothermic, enthalpy-driven |

| TΔS (kJ/mol) | 14.7 | Entropically favorable |

Predicting stability constants for uranyl complexes using density functional theory (DFT) has also become a valuable tool in the rational design of ligands with enhanced affinity and selectivity. nih.govresearchgate.net Such computational approaches could be applied to this compound to estimate its binding affinity for various metal ions.

Research in Novel Materials Science

The exploration of this compound in materials science is driven by the versatile nature of the urea functional group and the influence of its specific substituents.

Advanced Polymer Formulations and Resin Chemistry

Substituted ureas are recognized for their potential as precursors in resin formulations and for their ability to be integrated into polymer structures. While specific research on this compound in this area is not extensively documented, the broader class of urea derivatives offers insights into its potential. Urea-formaldehyde resins, for instance, are a well-established class of thermosetting resins. rjpbcs.com The incorporation of substituted ureas like this compound could lead to the development of new polymers with tailored properties.

The presence of the bulky cyclohexyl and isobutyl groups can influence the physical and chemical characteristics of polymers. For example, N-acryl-N,N'-dicyclohexylurea has been successfully homopolymerized and copolymerized, indicating that urea derivatives with cyclic substituents can be integrated into polymer chains. The thermal decomposition of such polymers has been shown to proceed via the separation of isocyanates, leaving behind a modified polymer backbone. This suggests that polymers containing this compound could exhibit unique thermal degradation behaviors, potentially useful for creating materials with specific thermal stabilities or for controlled release applications.

Urea derivatives are also known to be useful in the development of new materials such as polymers and supramolecular assemblies. ontosight.ai The ability of the urea group to form strong hydrogen bonds is a key factor in the formation of ordered structures.

Exploration of Surfactant Properties (based on class of urea derivatives)

The amphiphilic nature of certain urea derivatives, possessing both hydrophobic and hydrophilic moieties, makes them candidates for investigation as surfactants. While direct studies on the surfactant properties of this compound are limited, the behavior of related compounds provides a basis for exploring its potential.

Urea itself is known to affect the microstructure and phase behavior of aqueous solutions of surfactants. nih.gov It can increase the critical micelle concentration (CMC) of surfactants by enhancing the solubility of both the hydrophobic tail and the polar headgroup in the aqueous phase. nih.gov This understanding is crucial when considering the formulation of products containing both urea and surfactants.

A patent for alkylated aminoalkyl cyclic ureas highlights their utility as surfactants for reducing surface tension in various formulations. This demonstrates that cyclic urea structures can be engineered to exhibit surface-active properties. The combination of the nonpolar cyclohexyl and isobutyl groups with the polar urea head in this compound suggests it may possess amphiphilic characteristics. Further research into its self-assembly in aqueous solutions and its ability to lower surface and interfacial tension is warranted to fully assess its potential as a surfactant.

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of urea (B33335) derivatives traditionally involves reagents like phosgene (B1210022) or isocyanates, which pose safety and environmental concerns. nih.gov Future research would likely focus on developing greener and more efficient synthetic pathways. This could involve catalyst-free and solvent-free reactions, such as the reaction of primary aliphatic amines with carbon dioxide. rsc.org Other modern approaches include the use of less toxic reagents like diethyl carbonate or the direct carbonylation of amines. nih.govorganic-chemistry.org For a compound like 3-Cyclohexyl-1,1-diisobutylurea, research could explore one-pot syntheses from readily available starting materials, aiming for high yields and atom economy. organic-chemistry.org

Exploration of Unique Spectroscopic Signatures

The structural characterization of novel urea derivatives relies heavily on spectroscopic methods. For any new compound, including this compound, a full spectroscopic analysis would be essential. This typically includes:

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies, particularly the N-H and C=O stretching bands. For urea derivatives, these are typically observed around 3300 cm⁻¹ and 1630-1650 cm⁻¹, respectively. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise molecular structure. The ¹³C NMR spectrum would be expected to show a characteristic signal for the urea carbonyl carbon between 153 and 158 ppm. nih.gov

Mass Spectrometry: To confirm the molecular weight and aid in structural determination through fragmentation patterns. nih.gov

Exploration of unique spectroscopic signatures would involve detailed analysis of these spectra to understand the influence of the cyclohexyl and diisobutyl groups on the electronic environment of the urea core.

Advanced Computational Predictions for Molecular Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules before they are synthesized. nih.gov For a new urea derivative, methods like Density Functional Theory (DFT) could be used to:

Predict conformational preferences and molecular geometry.

Calculate spectroscopic data (IR, NMR) to compare with experimental results.

Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insight into reactivity. nih.gov

These computational studies can guide the design of new molecules with desired properties and help to understand reaction mechanisms. nii.ac.jp

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

Urea derivatives are significant in materials science due to their ability to form strong hydrogen bonds, leading to the formation of well-ordered supramolecular structures. nih.gov Future interdisciplinary research could investigate the potential of this compound in areas such as:

Organogels: The self-assembly properties of urea derivatives can lead to the formation of gels in organic solvents.

Polymers and Resins: The urea functionality can be incorporated into polymer backbones to create materials with specific thermal or mechanical properties.

Liquid Crystals: The rigid and directional nature of hydrogen bonding in some urea compounds can promote the formation of liquid crystalline phases.

This research would bridge the gap between fundamental organic synthesis and the creation of functional materials.

Sustainability Aspects in Urea Derivative Research

Sustainability is a growing focus in chemical research. rsc.org For urea derivatives, this encompasses several aspects:

Green Synthesis: As mentioned, developing synthetic methods that use less hazardous chemicals, reduce waste, and are more energy-efficient is a key goal. rsc.orgspringernature.com This includes using CO2 as a C1 building block. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources rather than petrochemicals.